An In-Depth Technical Guide to the Fundamental Properties of 2,2-Diphenylpropionic Acid
An In-Depth Technical Guide to the Fundamental Properties of 2,2-Diphenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic data, and relevant biological information for 2,2-Diphenylpropionic acid. The information is presented to support research, development, and quality control activities involving this compound.
Core Physicochemical Properties
2,2-Diphenylpropionic acid, a derivative of propionic acid, is a white to brown crystalline solid.[1] It is sparingly soluble in water but demonstrates greater solubility in organic solvents.[1][2] This compound is recognized for its applications in the pharmaceutical and chemical industries, notably as a nonsteroidal anti-inflammatory drug (NSAID) and as a building block in organic synthesis.[1]
Table 1: General and Physicochemical Properties of 2,2-Diphenylpropionic Acid
| Property | Value | Reference(s) |
| IUPAC Name | 2,2-diphenylpropanoic acid | [3] |
| Synonyms | α,α-Diphenylpropionic acid, Diphenylpropionic acid | [1][4] |
| CAS Number | 5558-66-7 | [1][5] |
| Molecular Formula | C₁₅H₁₄O₂ | [1][4] |
| Molecular Weight | 226.27 g/mol | [1][3] |
| Appearance | White to brown crystalline powder | [1] |
| Melting Point | 172-175 °C | [5][6] |
| Boiling Point | 300 °C | [5][6] |
| pKa | 4.78 ± 0.10 (Predicted) | [1] |
| Solubility | Sparingly soluble in water | [1][2] |
| InChI Key | ODELFXJUOVNEFZ-UHFFFAOYSA-N | [3][4] |
Spectroscopic Data
The structural identity of 2,2-Diphenylpropionic acid is confirmed through various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are summarized below.
Table 2: Spectroscopic Data for 2,2-Diphenylpropionic Acid
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Spectra available in various databases. | [1][7] |
| ¹³C NMR | Spectra available in various databases. | [1][3] |
| Infrared (IR) | KBr disc and nujol mull spectra are available. | [1][3] |
| Mass Spec (MS) | GC-MS data is available, showing characteristic fragmentation. | [3] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 2,2-Diphenylpropionic acid are crucial for reproducible research.
Synthesis of 2,2-Diphenylpropionic Acid
A common method for the synthesis of 2-arylpropionic acids involves the α-methylation of the corresponding arylacetonitrile followed by hydrolysis. The following is a representative protocol adapted for the synthesis of 2,2-Diphenylpropionic acid from diphenylacetonitrile.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of 2,2-Diphenylpropionic acid.
Protocol:
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α-Methylation of Diphenylacetonitrile: In a suitable pressure vessel, combine diphenylacetonitrile, dimethyl carbonate (in excess, acting as both reagent and solvent), and anhydrous potassium carbonate. The mixture is heated with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Hydrolysis: Once the methylation is complete, the excess dimethyl carbonate is removed under reduced pressure. The resulting crude 2,2-diphenylpropionitrile (B1294319) is then subjected to hydrolysis. An aqueous solution of sodium hydroxide (B78521) is added, and the mixture is refluxed until the nitrile is fully converted to the carboxylate salt.
-
Acidification and Isolation: After cooling, the reaction mixture is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or byproducts. The aqueous layer is then carefully acidified with hydrochloric acid until the pH is acidic, leading to the precipitation of the crude 2,2-Diphenylpropionic acid. The solid is collected by vacuum filtration and washed with cold water.
Purification by Crystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
Protocol:
-
Dissolution: The crude 2,2-Diphenylpropionic acid is dissolved in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is briefly boiled and then hot-filtered to remove the charcoal.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield pure 2,2-Diphenylpropionic acid.
Spectroscopic Analysis
NMR Spectroscopy Protocol:
-
Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the purified 2,2-Diphenylpropionic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.
-
Data Acquisition: Acquire the spectra on a suitable NMR spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary.
FT-IR Spectroscopy Protocol (KBr Pellet):
-
Sample Preparation: Grind a small amount (1-2 mg) of the dry, purified compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by GC for a solution.
-
Ionization: The sample is ionized using a standard electron energy of 70 eV.
-
Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.
Biological Activity and Mechanism of Action
As a nonsteroidal anti-inflammatory drug (NSAID), 2,2-Diphenylpropionic acid is believed to exert its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.
NSAID Mechanism of Action - Cyclooxygenase Pathway
Caption: The inhibitory effect of 2,2-Diphenylpropionic acid on the cyclooxygenase pathway.
The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced by inflammatory stimuli. By inhibiting these enzymes, 2,2-Diphenylpropionic acid reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. The relative selectivity for COX-1 versus COX-2 can influence the therapeutic and side-effect profile of the drug.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. benchchem.com [benchchem.com]
